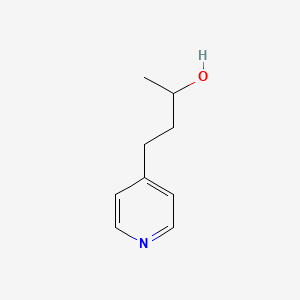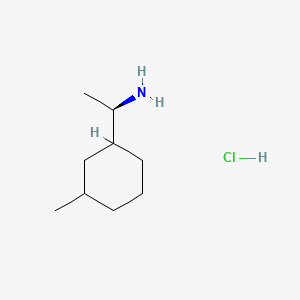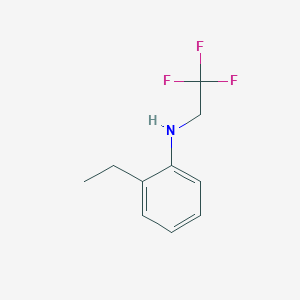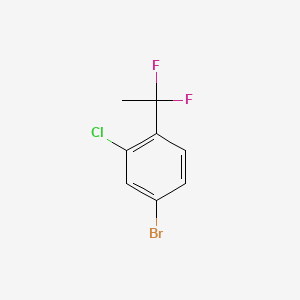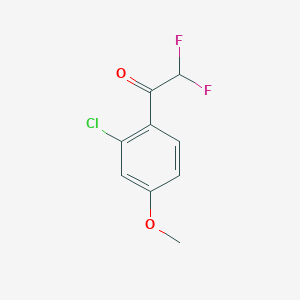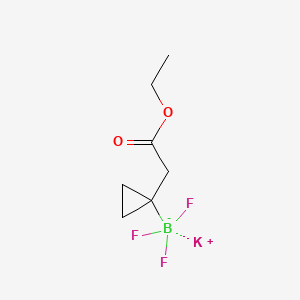
Potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide is an organoboron compound that has gained attention in the field of synthetic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide typically involves the reaction of cyclopropylboronic acid with potassium trifluoroborate in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The general reaction scheme is as follows:
Cyclopropylboronic acid+Potassium trifluoroborate→Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent composition.
化学反応の分析
Types of Reactions
Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes or reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学的研究の応用
Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in labeling and tracking biological molecules.
Medicine: Explored for its use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide involves the formation of reactive intermediates that facilitate the transfer of the boron moiety to the target molecule. The compound interacts with molecular targets through coordination with metal catalysts, enabling the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
- Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide
- Potassium [1-(2-ethoxy-2-oxoethyl)cyclopentyl]trifluoroboranuide
- Potassium [1-(2-ethoxy-2-oxoethyl)cyclohexyl]trifluoroboranuide
Uniqueness
Potassium [1-(2-ethoxy-2-oxoethyl)cyclopropyl]trifluoroboranuide is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to its cyclobutyl, cyclopentyl, and cyclohexyl analogs. The smaller ring size of the cyclopropyl group results in higher ring strain, making it more reactive in certain chemical transformations.
特性
分子式 |
C7H11BF3KO2 |
|---|---|
分子量 |
234.07 g/mol |
IUPAC名 |
potassium;[1-(2-ethoxy-2-oxoethyl)cyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-2-13-6(12)5-7(3-4-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
InChIキー |
KRDLTRXWMANLSF-UHFFFAOYSA-N |
正規SMILES |
[B-](C1(CC1)CC(=O)OCC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


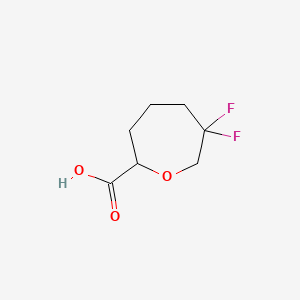
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
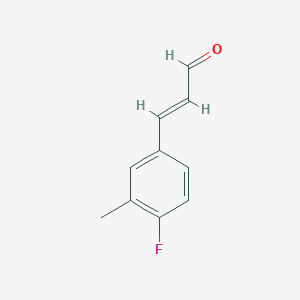

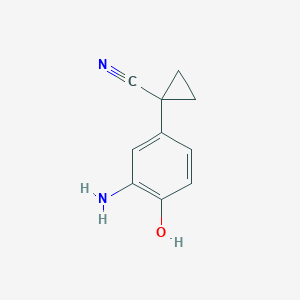
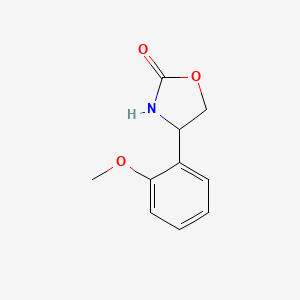

![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
